![molecular formula C11H12N2O B13139404 2-methyl-4,5-dihydro-[3,4'-bipyridin]-6(1H)-one CAS No. 89733-48-2](/img/structure/B13139404.png)
2-methyl-4,5-dihydro-[3,4'-bipyridin]-6(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-4,5-dihydro-[3,4’-bipyridin]-6(1H)-one is a heterocyclic compound that belongs to the class of bipyridines This compound is characterized by its unique structure, which includes two pyridine rings connected by a dihydro bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4,5-dihydro-[3,4’-bipyridin]-6(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-methylpyridine with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-methyl-4,5-dihydro-[3,4’-bipyridin]-6(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions include N-oxides, fully saturated bipyridines, and various substituted derivatives with functional groups like halogens, alkyl, or aryl groups.
科学的研究の応用
2-methyl-4,5-dihydro-[3,4’-bipyridin]-6(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It finds applications in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-methyl-4,5-dihydro-[3,4’-bipyridin]-6(1H)-one involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the functional groups present. The compound may also interact with cellular receptors, modulating signaling pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation.
類似化合物との比較
Similar Compounds
2,2’-bipyridine: A well-known ligand in coordination chemistry.
4,4’-bipyridine: Used in the synthesis of coordination polymers and metal-organic frameworks.
1,10-phenanthroline: Another heterocyclic compound with applications in coordination chemistry and as a chelating agent.
Uniqueness
2-methyl-4,5-dihydro-[3,4’-bipyridin]-6(1H)-one is unique due to its specific substitution pattern and dihydro bridge, which confer distinct chemical and biological properties
特性
CAS番号 |
89733-48-2 |
|---|---|
分子式 |
C11H12N2O |
分子量 |
188.23 g/mol |
IUPAC名 |
6-methyl-5-pyridin-4-yl-3,4-dihydro-1H-pyridin-2-one |
InChI |
InChI=1S/C11H12N2O/c1-8-10(2-3-11(14)13-8)9-4-6-12-7-5-9/h4-7H,2-3H2,1H3,(H,13,14) |
InChIキー |
VCUHSTJXMRYVJC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(CCC(=O)N1)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


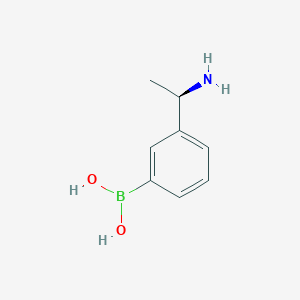
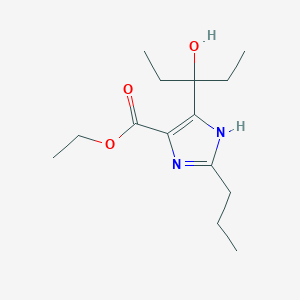
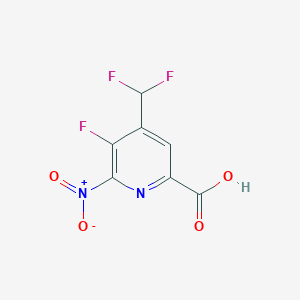
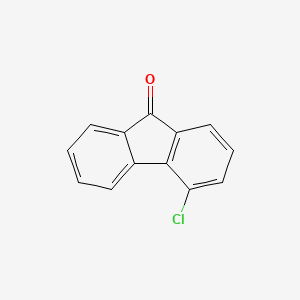

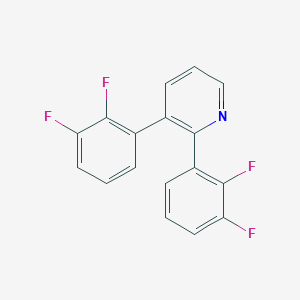
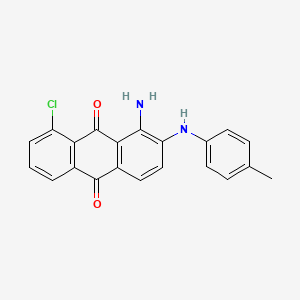

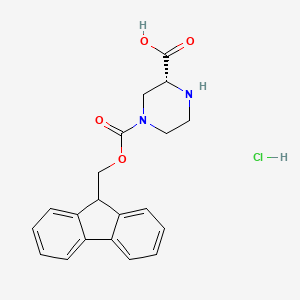
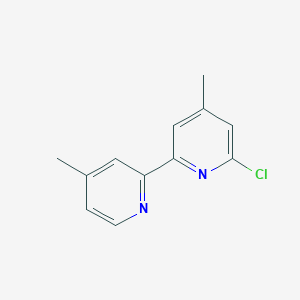
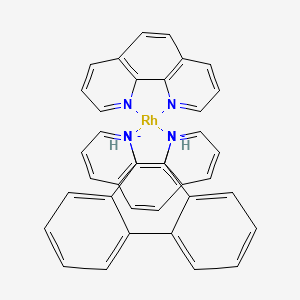
![[(2R)-3-[2-(12-aminododecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13139394.png)
![azanium;[(4R)-2-hydroxy-2-oxido-1,3,2-dioxaphospholan-2-ium-4-yl]methyl (Z)-octadec-9-enoate](/img/structure/B13139396.png)
![6,15-dihexyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13139413.png)
